molecular formula C5H9N B1248080 Bicyclo[1.1.1]pentan-1-amine CAS No. 177287-49-9

Bicyclo[1.1.1]pentan-1-amine

Cat. No. B1248080
M. Wt: 83.13 g/mol
InChI Key: UZDGSLINNQQTJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentan-1-amine has been explored through various methods. A notable approach involves the aminoalkylation of [1.1.1]propellane, enabling direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines. This method is significant for its mild reaction conditions and its utility in streamlining the syntheses of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019). Another innovative route involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, offering a scalable and flexible pathway to this target compound (Goh et al., 2014).

Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentan-1-amine is noteworthy for its bridgehead nitrogen atom, contributing to its exceptional reactivity and potential as a benzene isostere. Analyses suggest that the low steric hindrance and high intrinsic nucleophilicity of the amine contribute to its unique properties (Lu & Chen, 2023).

Chemical Reactions and Properties

Bicyclo[1.1.1]pentan-1-amine participates in various chemical reactions, highlighting its versatility. For instance, it can undergo photochemical formal (4 + 2)-cycloaddition, converting the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton, a transformation that underscores the compound's utility in generating complex, sp3-rich primary amine building blocks (Harmata et al., 2021).

Physical Properties Analysis

The physical properties of bicyclo[1.1.1]pentan-1-amine, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical syntheses. While specific studies focused exclusively on these properties were not identified, the general understanding is that the bicyclo[1.1.1]pentane core imparts unique physical characteristics due to its strained structure.

Chemical Properties Analysis

The chemical properties of bicyclo[1.1.1]pentan-1-amine, including reactivity, stability, and functional group compatibility, are defined by its bicyclic structure. Its ability to serve as a bioisostere for aromatic rings, tert-butyl groups, and alkynes, combined with its reactivity, makes it a valuable compound in medicinal chemistry and drug design (Hughes et al., 2019).

Scientific Research Applications

1. Strain-Release Heteroatom Functionalization

  • Application Summary: This research focuses on the development and application of a general strategy where spring-loaded, strained C−C and C−N bonds react with amines to allow for the “any-stage” installation of small, strained ring systems .
  • Methods of Application: The methodology has been applied to bioconjugation and peptide labeling .
  • Results: The stereospecific strain-release “cyclopentylation” of amines, alcohols, thiols, carboxylic acids, and other heteroatoms is introduced .

2. Mimetics for Ortho/Meta-Substituted Arenes

  • Application Summary: The development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes to potentially mimic ortho-substituted arenes is described .
  • Methods of Application: The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .
  • Results: The results of in-depth ADME (absorption, distribution, metabolism, and excretion) investigations of these systems are presented, as well as computational studies which validate the ortho-character of these bioisosteres .

3. Synthesis of Bisbicyclo[1.1.1]pentyldiazene

  • Application Summary: Bicyclo[1.1.1]pentylamine hydrochloride can be used to synthesize bisbicyclo[1.1.1]pentyldiazene .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the sources .
  • Results: The results or outcomes obtained are not provided in the sources .

4. Synthesis of Quinolone Antibacterial Agent

  • Application Summary: Bicyclo[1.1.1]pentylamine hydrochloride is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the sources .
  • Results: The results or outcomes obtained are not provided in the sources .

5. Preparation of Bicyclo[1.1.1]pentane-Derived Azides

  • Application Summary: Bicyclo[1.1.1]pentylamine hydrochloride can be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the sources .
  • Results: The results or outcomes obtained are not provided in the sources .

6. Drug Discovery

  • Application Summary: Bicyclo[1.1.1]pentanes have been used in drug discovery by pharmaceutical companies such as Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc . The difficulty in their large-scale preparation often outweighs the corresponding derivatives to becoming clinical candidates .
  • Methods of Application: A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . No additional additives or catalysts are needed .
  • Results: Using this strategy, more than 300 functionalized bicyclo[1.1.1]pentanes have been prepared on a (multi)gram scale . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Safety And Hazards

Bicyclo[1.1.1]pentan-1-amine can cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

bicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDGSLINNQQTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[1.1.1]pentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
YL Goh, EKW Tam, PH Bernardo, CB Cheong… - Organic …, 2014 - ACS Publications
From a medicinal chemistry perspective, bicyclo[1.1.1]pentan-1-amine (1) has served as a unique and important moiety. Synthetically, however, this compound has received little …
Number of citations: 43 pubs.acs.org
JME Hughes, DA Scarlata, ACY Chen, JD Burch… - Organic …, 2019 - ACS Publications
Bicyclo[1.1.1]pentanes are effective bioisoteres for aromatic rings, tert-butyl groups, and alkynes. Here we report the first method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines …
Number of citations: 60 pubs.acs.org
YL Goh, EKW Tam, PH Bernardo, CB Cheong… - pstorage-acs-6854636.s3 …
General Information Materials S2 Instrumentation S2 Experimental Procedures Procedure for key 1-azido-3-iodobicyclo [1.1. 1] pentane (2) intermediate S3 General procedure for …
X Ma, L Nhat Pham - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
This Minireview focuses on selected topics in the syntheses of bicyclo[1.1.1]pentane (BCP) analogues. A brief historical introduction was included. The content covers various synthetic …
Number of citations: 71 onlinelibrary.wiley.com
YL Goh, VA Adsool - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
Exploration of novel chemical space, a modern trend in medicinal chemistry, is heavily reliant on synthetic access to new and interesting building blocks. In this direction, the following …
Number of citations: 28 pubs.rsc.org
AS Harmata, TE Spiller, MJ Sowden… - Journal of the …, 2021 - ACS Publications
Amines containing bridged bicyclic carbon skeletons are desirable building blocks for medicinal chemistry. Herein, we report the conversion of bicyclo[1.1.1]pentan-1-amines to a wide …
Number of citations: 32 pubs.acs.org
A Harmata, M Sowden, C Stephenson - 2020 - chemrxiv.org
Compounds containing bridged bicyclic carbon skeletons are desirable building blocks for medicinal chemistry. However, as a result of their inefficient, linear syntheses, commercially …
Number of citations: 1 chemrxiv.org
Z Yu, L Shi - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
With the flourishing progress of modern medicinal chemistry, bicyclo[1.1.1]pentylamines (BCPAs) have come to the fore as bioisosteres of arylamine motifs to reduce the growing …
Number of citations: 7 pubs.rsc.org
Q Pang, Y Li, X **e, J Tang, Q Liu, C Peng, X Li… - Frontiers in …, 2022 - frontiersin.org
Bicyclo[1.1.1]pentylamines (BPCAs), emerging as sp3-rich surrogates for aniline and its derivatives, demonstrate unique structural features and physicochemical profiles in medicinal …
Number of citations: 1 www.frontiersin.org
D Lasányi, D Máth, GL Tolnai - The Journal of Organic Chemistry, 2022 - ACS Publications
The bicyclo[1.1.1]pentane (BCP) motif is an emerging scaffold in medicinal chemistry because of its bioisosterism to 1,4-phenylene and 1,2-alkynyl functions. The current drawback of its …
Number of citations: 1 pubs.acs.org

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